1-(furan-2-ylmethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

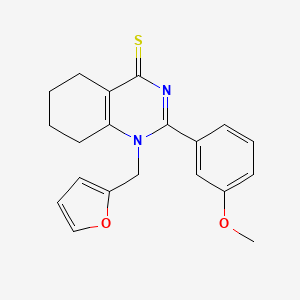

The compound 1-(furan-2-ylmethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione belongs to the tetrahydroquinazoline-thione class, characterized by a bicyclic core fused with a thione group. Its structure features:

- Position 1: A furan-2-ylmethyl substituent, introducing oxygen-containing heterocyclic properties.

- Position 2: A 3-methoxyphenyl group, contributing electron-donating effects via the methoxy moiety.

- Core: A partially hydrogenated quinazoline ring with a sulfur atom at position 3.

(C19H18N2OS, 322.42 g/mol) .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-23-15-7-4-6-14(12-15)19-21-20(25)17-9-2-3-10-18(17)22(19)13-16-8-5-11-24-16/h4-8,11-12H,2-3,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPFLYSUFIKUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CC4=CC=CO4)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Core: The initial step involves the cyclization of an appropriate anthranilic acid derivative with an aldehyde or ketone to form the quinazoline core.

Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazoline core with a furan-2-ylmethyl halide under basic conditions.

Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide.

Formation of the Thione Group: The final step involves the conversion of the carbonyl group in the quinazoline core to a thione group using a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Thione-Specific Reactivity

The thione group (−C=S) participates in key reactions:

Furan Ring Reactivity

The furan-2-ylmethyl substituent undergoes electrophilic substitutions:

Methoxyphenyl Group Transformations

The 3-methoxyphenyl moiety shows:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂ (−78°C) | Cleavage of methoxy group to phenolic −OH | |

| Nitration | HNO₃/H₂SO₄ | Para-selective nitro substitution relative to methoxy |

Tetrahydroquinazoline Core Modifications

The saturated bicyclic system participates in:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Ring Oxidation | DDQ or MnO₂ | Partial dehydrogenation to quinazoline derivatives | |

| N-Alkylation | Alkyl halides, K₂CO₃ | Functionalization at N1 or N3 positions |

Complex Reactivity Pathways

Multi-component reactions involving the compound:

Mechanistic Insights

-

Thione alkylation proceeds via a two-step mechanism: deprotonation at sulfur followed by SN2 attack on methyl iodide .

-

Methoxyphenyl demethylation involves BBr₃-mediated cleavage through a trigonal bipyramidal intermediate.

-

Diels-Alder reactivity is facilitated by electron-rich furan and electron-deficient dienophiles .

Stability Considerations

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound Type | Activity | Reference |

|---|---|---|

| Tetrahydroquinazoline Derivatives | Antibacterial | |

| Mannich Bases of Quinazolines | Antifungal |

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, quinazoline derivatives have been highlighted in studies for their efficacy against several cancer types.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of Apoptosis | |

| Lung Cancer | Cell Cycle Arrest |

Anti-inflammatory Effects

Tetrahydroquinazolines have also been explored for their anti-inflammatory properties. In vivo studies indicate that these compounds can reduce inflammation markers and may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on a series of tetrahydroquinazoline derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Anticancer Screening

In a recent screening of various quinazoline derivatives, one compound showed promising results in inhibiting the growth of human breast cancer cells (MCF-7). The study utilized MTT assays to evaluate cell viability post-treatment, revealing a dose-dependent response that supports further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Key Observations

p-Tolyl (methyl) and benzyl substituents increase hydrophobicity, as seen in higher logP values (e.g., 5.49 for benzyl derivatives ).

Solubility and Melting Points :

- Methoxy groups (target compound) may improve aqueous solubility relative to phenyl or bromophenyl analogs. For instance, a triazole-thione analog with hydroxyl groups exhibited a melting point of 217–218°C , suggesting that polar substituents elevate melting points.

Biological Activity: While direct data on the target compound is absent, structurally related 1,3,4-thiadiazole and triazole-thiones show antibacterial and DNA-cleavage activities at 40 μg/μL .

Notes and Limitations

- Data Gaps : Physical properties (e.g., melting point, solubility) and biological data for the target compound are inferred from analogs.

- Diverse Sources : References include crystallography tools (e.g., SIR97 ), synthetic protocols , and chemical databases .

Biological Activity

The compound 1-(furan-2-ylmethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.45 g/mol. The structure features a furan ring and a methoxyphenyl group attached to a tetrahydroquinazoline core. The thione functional group is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thione group allows for potential interactions with various enzymes, particularly those involved in metabolic pathways.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Study on Quinazoline Derivatives : Research involving quinazoline derivatives showed that modifications to the core structure could enhance anticancer properties. The introduction of different substituents (like methoxy and furan groups) was found to significantly impact the biological activity .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of similar compounds. Results indicated a reduction in edema and inflammatory markers when treated with these derivatives .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.